![molecular formula C19H23FN4O2 B2496141 N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide CAS No. 1251677-37-8](/img/structure/B2496141.png)
N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
The compound "N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide" represents a class of chemicals that are of interest due to their potential biological and pharmacological properties. The interest in such compounds arises from their complex molecular structure that allows for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and the formation of heterocyclic structures. A study by Moskalik (2023) discusses the methodologies for introducing the CH2F moiety into N-heterocyclic substrates, a process that could be relevant for synthesizing similar compounds (Moskalik, 2023).
Molecular Structure Analysis
The structure of organic compounds plays a crucial role in their chemical reactivity and physical properties. Studies on compounds with similar structures provide insights into the molecular configurations and potential interactions within biological systems.
Chemical Reactions and Properties
The chemical reactions and properties of a compound are directly influenced by its molecular structure. For example, the presence of a fluorobenzyl group can affect the compound's reactivity and interaction with biological molecules. Studies on fluorinated compounds and their reactions could offer relevant insights (Shestopalov et al., 2014).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are determined by their molecular structures. Compounds with similar structures to the one have been studied for their physical properties, providing a basis for understanding how molecular features impact these characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other molecules, are essential for determining the potential applications of a compound. The literature on N-heterocyclic compounds and their chemical behavior offers valuable information on how structural elements influence chemical properties (Moskalik, 2023).
Scientific Research Applications
Synthesis and Structural Elucidation
Researchers have explored the synthesis of compounds involving piperidine and pyrimidine derivatives, focusing on their structural elucidation through spectroscopic methods. For instance, Klimova et al. (2013) investigated the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives, alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides, with their structures confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis (Klimova, Flores‐Álamo, Klimova, Sandra Cortez Maya, & Beletskaya, 2013).
Pharmacological Evaluation
Several studies have focused on the pharmacological properties of compounds structurally related to N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide. Garner et al. (2015) characterized the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, demonstrating its potential for clinical applications in major depressive disorder (Garner et al., 2015).
Antimicrobial Activity
Research on antimicrobial activity is another significant area of application. Anuse et al. (2019) synthesized and evaluated the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, revealing their potential against resistant bacterial strains (Anuse, Suraj N. Mali, Thorat, Yamgar, & Chaudhari, 2019).
Anti-Cancer Activity
The synthesis and evaluation of fluoro-substituted compounds for anti-cancer activity is also a key application. Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran derivatives, demonstrating their anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Mechanism of Action
Target of Action
It’s known that the compound has shown significant activity against the lymphocytic choriomeningitis virus (lcmv) .
Mode of Action
F3406-9723 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-9723 .
Biochemical Pathways
The compound’s interference with the ph-dependent fusion process in the endosome compartment suggests it may impact pathways related to viral entry and replication .
Result of Action
The primary result of F3406-9723’s action is the inhibition of LCMV cell entry, thereby preventing the initiation of transcription and replication of the virus genome . This suggests that the compound could have potential antiviral applications.
Action Environment
Factors such as ph levels in the endosome compartment are crucial for the compound’s mode of action .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-11-18(26)24(19(22-14)23-9-3-2-4-10-23)13-17(25)21-12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSSQCTFKXZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide |
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